3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Biological Activity
The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core , which is known for its ability to interact with various biological targets. The presence of the thioxo and carboxamide functional groups contributes to its potential pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, a related quinazoline derivative demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Compound | Activity | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
Related Quinazoline Derivative | Antifungal | C. albicans |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit cholinesterase enzymes , which are critical in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.
Case Study: Cholinesterase Inhibition
A related study found that certain quinazoline derivatives showed selective inhibition towards butyrylcholinesterase (BChE) with an IC50 value comparable to established drugs like physostigmine.
Anti-inflammatory Activity
Inflammation plays a significant role in various diseases, and compounds targeting inflammatory pathways are of great interest. Quinazoline derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The anti-inflammatory activity may be attributed to the compound's ability to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses.
Properties
CAS No. |
403728-33-6 |
---|---|
Molecular Formula |
C25H27N3O2S |
Molecular Weight |
433.57 |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |
InChI Key |
ARSAXROEUIKNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.